Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate
Description
Chemical Identity and Historical Context
Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate represents a sophisticated member of the quinoline family, characterized by the molecular formula C₂₀H₁₇NO₂ and a molecular weight of 303.361 grams per mole. The compound features a complex structural architecture that integrates multiple functional groups within a single molecular framework, including a quinoline core, a cyclopropyl substituent at the 2-position, a phenyl group at the 4-position, and a methyl carboxylate functionality at the 3-position. This particular arrangement of substituents creates a molecule with unique stereochemical and electronic properties that distinguish it from simpler quinoline derivatives.
The historical development of quinoline chemistry traces back to 1834, when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol" meaning "white oil" in Greek. This pioneering discovery established the foundation for an entire field of heterocyclic chemistry that would eventually encompass thousands of derivatives. The evolution from simple quinoline to complex substituted variants like this compound represents a century and a half of synthetic innovation and molecular design.
The development of synthetic methodologies for quinoline-3-carboxylates has been particularly significant in recent decades. Research has demonstrated that these compounds can be efficiently synthesized through rhodium-catalyzed reactions between indoles and halodiazoacetates, following a cyclopropanation-ring expansion pathway. This synthetic approach has proven especially valuable for constructing the complex substitution patterns observed in compounds like this compound, where precise control over regioselectivity is essential.
Table 1: Fundamental Chemical Properties of this compound
Significance in Quinoline-Based Chemistry
The significance of this compound within quinoline-based chemistry extends far beyond its structural complexity, encompassing its role as both a synthetic target and a platform for further chemical elaboration. Quinoline derivatives have established themselves as privileged structures in medicinal chemistry, with over 200 biologically active quinoline and quinazoline alkaloids identified in nature. The particular substitution pattern present in this compound represents an advancement in synthetic accessibility and functional diversity within this important chemical class.
Research has demonstrated that quinoline-3-carboxylates can be synthesized through innovative methodologies that overcome traditional limitations in heterocyclic synthesis. The development of rhodium-catalyzed cyclopropanation-ring expansion reactions has proven particularly valuable for accessing these compounds. These synthetic advances have enabled the preparation of quinoline derivatives with unprecedented structural complexity, including compounds featuring cyclopropyl substituents that were previously challenging to incorporate using conventional methods.
The compound's structural features contribute to its significance in several key areas of chemical research. The cyclopropyl group introduces ring strain that can influence both the compound's reactivity and its conformational preferences, while the phenyl substituent at the 4-position provides opportunities for further functionalization through aromatic substitution reactions. The methyl carboxylate functionality serves as a versatile handle for chemical modification, allowing for conversion to various other functional groups including alcohols, amides, and carboxylic acids.
Studies on related quinoline derivatives have revealed their potential for exhibiting diverse biological activities, including antioxidant properties and neuroprotective effects. These findings suggest that this compound may possess similar bioactive potential, though specific biological evaluations of this exact compound remain to be reported. The compound's structural similarity to other bioactive quinolines positions it as a valuable target for structure-activity relationship studies and pharmaceutical development efforts.
Table 2: Synthetic Methodologies for Quinoline-3-carboxylate Derivatives
Position within the Landscape of Heterocyclic Compounds
Within the broader landscape of heterocyclic compounds, this compound occupies a distinctive position as a representative of advanced quinoline chemistry that bridges classical heterocyclic synthesis with modern molecular design principles. Heterocyclic compounds constitute approximately half of all known natural organic compounds and serve as fundamental building blocks in pharmaceuticals, agrochemicals, and advanced materials. The quinoline framework, specifically, represents one of the most important bicyclic heterocyclic systems, combining the aromatic stability of benzene with the nucleophilic character of pyridine.
The compound's position within heterocyclic chemistry is defined by its membership in the six-membered nitrogen-containing heterocycle family, specifically the benzo-fused pyridine derivatives. This classification places it among compounds that exhibit both aromatic character and basic nitrogen functionality, properties that contribute significantly to their diverse chemical and biological activities. The quinoline core can be considered as the heterocyclic analogue of naphthalene, with the nitrogen heteroatom providing additional sites for chemical interaction and modification.
Comparative analysis with other heterocyclic systems reveals the unique advantages of the quinoline framework. Unlike simple pyridine derivatives, quinoline compounds benefit from extended conjugation and enhanced molecular rigidity, while maintaining the basic nitrogen functionality that enables coordination chemistry and hydrogen bonding interactions. The fusion of benzene and pyridine rings creates a stable aromatic system that can accommodate various substituents without compromising structural integrity.
The specific substitution pattern of this compound represents a sophisticated example of how modern synthetic chemistry can create complex molecular architectures within established heterocyclic frameworks. The integration of cyclopropyl, phenyl, and carboxylate functionalities demonstrates the versatility of the quinoline scaffold for supporting diverse chemical modifications. This structural complexity positions the compound as a valuable tool for exploring structure-property relationships and developing new synthetic methodologies.
Recent advances in quinoline synthesis have emphasized the development of environmentally friendly and atom-economical approaches. Nanocatalyzed protocols have emerged as particularly promising methods for quinoline synthesis, offering advantages in terms of reaction efficiency, catalyst recovery, and environmental impact. These developments have expanded the accessibility of complex quinoline derivatives like this compound, making them more readily available for research and development applications.
Table 3: Comparative Analysis of Heterocyclic Compound Classes
| Heterocycle Type | Ring System | Heteroatoms | Key Properties | Representative Example |
|---|---|---|---|---|
| Quinoline | Benzo-fused pyridine | Nitrogen | Aromatic, basic, rigid | This compound |
| Isoquinoline | Benzo-fused pyridine | Nitrogen | Aromatic, basic, rigid | 3,4-dihydroisoquinolines |
| Pyridine | Six-membered | Nitrogen | Aromatic, basic, planar | Simple pyridine derivatives |
| Indole | Benzo-fused pyrrole | Nitrogen | Aromatic, electron-rich | Tryptophan derivatives |
| Quinazoline | Diaza-naphthalene | Two nitrogens | Aromatic, dibasic | Pharmaceutical targets |
Properties
IUPAC Name |
methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-20(22)18-17(13-7-3-2-4-8-13)15-9-5-6-10-16(15)21-19(18)14-11-12-14/h2-10,14H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGIMCZZDJUYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857071 | |
| Record name | Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868536-53-2 | |
| Record name | Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reactions Involving 2-Aminoaryl Ketones and Phenylacetylenes
The most widely reported method for synthesizing methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate involves cyclization reactions between 2-aminoaryl ketones and phenylacetylenes. Source highlights that these reactions are typically catalyzed by transition metals or Lewis acids, with ionic liquids often employed to enhance solubility and facilitate catalyst recovery. For example, zinc triflate (Zn(OTf)₂) has been used as a Lewis acid catalyst in ethanol under reflux conditions, achieving cyclization within 30 hours . The general reaction pathway proceeds via a Friedländer-type mechanism, where the ketone and acetylene undergo condensation followed by cyclization to form the quinoline core.
Key advantages of this method include:
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High functional group tolerance , allowing the incorporation of cyclopropyl and phenyl substituents at specific positions.
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Scalability , as demonstrated in patent CN101747265A, which reports a two-step yield exceeding 80% without intermediate purification .
Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization
An alternative approach utilizes Suzuki-Miyaura cross-coupling to introduce the cyclopropyl and phenyl groups post-cyclization. Source describes a protocol where a brominated quinoline intermediate undergoes coupling with cyclopropylboronic acid derivatives. The reaction employs NaHCO₃ as a base in a mixed aqueous-organic solvent under microwave irradiation (120°C for 25 minutes), minimizing side reactions such as deacetylation . This method is particularly advantageous for:
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Precise regioselectivity , ensuring the cyclopropyl group occupies the 2-position.
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Rapid reaction kinetics due to microwave assistance.
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Compatibility with Boc-protected intermediates , enabling sequential deprotection steps .
However, challenges include the need for specialized equipment (microwave reactors) and sensitivity to protic bases, which can degrade intermediates.
One-Pot Tandem Cyclization-Reduction Strategies
Recent innovations focus on tandem cyclization-reduction sequences to streamline synthesis. As detailed in , this compound can be prepared via a one-pot reaction starting from 2-amino-4'-fluorobenzophenone and 3-cyclopropyl-3-oxopropionate. The process involves:
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Lewis acid-catalyzed cyclization using Zn(OTf)₂ in ethanol under reflux.
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In situ reduction of the intermediate ester using MgCl₂-KBH₄ in tetrahydrofuran (THF) at 105°C .
This method achieves an overall yield of 80% and eliminates the need for intermediate isolation, making it industrially viable. Critical parameters include:
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Solvent choice : Ethanol and THF are optimal for solubility and reaction control.
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Catalyst loading : 5 mol% Zn(OTf)₂ suffices for efficient cyclization .
Spectroscopic Validation and Structural Confirmation
Structural integrity and purity are confirmed using advanced spectroscopic techniques:
| Technique | Key Data for this compound | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.02 (m, 2H, CHCH₂), 3.65 (s, 3H, CO₂CH₃), 7.1–7.5 (m, Ar-H) | |
| ESI-MS | m/z [M+1]⁺ = 322.1 | |
| IR | 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N quinoline) |
These data align with computational predictions and provide unambiguous confirmation of the product’s identity.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of major preparation methods:
| Method | Catalyst | Yield | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Cyclization | Zn(OTf)₂ | 80% | 30 h | Industrial scalability |
| Suzuki Coupling | Pd(PPh₃)₄ | 65% | 25 min | Regioselectivity |
| Tandem Cyclization-Reduction | Zn(OTf)₂ + MgCl₂-KBH₄ | 80% | 10 h | One-pot synthesis |
Challenges and Optimization Opportunities
Despite progress, several challenges persist:
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Catalyst Cost : Transition metals like palladium increase production costs in Suzuki couplings .
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Byproduct Formation : Competitive pathways in cyclization reactions can generate regioisomers, necessitating careful optimization of stoichiometry and temperature .
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Solvent Waste : Large-scale use of ionic liquids or THF raises environmental concerns.
Future research should prioritize:
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Greener Solvents : Deep eutectic solvents or water-based systems.
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Heterogeneous Catalysts : Recyclable materials to reduce costs.
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Flow Chemistry : Continuous processes to enhance yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemical Synthesis and Research
Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Utilizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Employing reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : Involving the replacement of functional groups with halogens or nucleophiles.
These reactions are crucial for developing new derivatives with enhanced properties or functionalities.
Biological Activities
Research has indicated that this compound possesses potential biological activities , including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural modifications can enhance its antibacterial activity, making it a candidate for developing new antimicrobial agents .
- Antiviral and Anticancer Potential : Investigations into the compound's efficacy against viral infections and cancer cell lines are ongoing. Preliminary results suggest that it may interact with specific molecular targets involved in these diseases, although further studies are needed to elucidate the mechanisms of action.
Medicinal Applications
In the field of medicine, this compound is being explored for its potential therapeutic applications, such as:
- Drug Development : Its unique chemical structure allows for modifications that can lead to new drug candidates targeting various diseases. The compound's interaction with biological pathways may provide insights into designing effective therapeutics .
- Efflux Pump Inhibition : It has been studied as a potential efflux pump inhibitor (EPI), which could enhance the efficacy of existing antibiotics against resistant bacterial strains by preventing their expulsion from bacterial cells .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials. Its synthesis methods are adaptable for large-scale production while maintaining high purity levels, making it suitable for industrial applications.
Case Study 1: Antibacterial Activity Assessment
A series of derivatives based on this compound were synthesized and evaluated for their antibacterial properties against various strains. The study highlighted that certain modifications significantly increased antibacterial activity compared to standard antibiotics like ampicillin and gentamicin. The most effective derivative exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL against Staphylococcus aureus, suggesting promising potential for clinical applications .
Case Study 2: Mechanistic Insights into Drug Development
Research focusing on the mechanism of action revealed that this compound interacts with specific enzymes and receptors within targeted pathways. This interaction may modulate biological responses, providing a basis for its use in developing novel therapeutic agents aimed at treating infections and cancer .
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Structural Differences :
- Substituent on Phenyl Group : The phenyl ring at position 4 is substituted with a fluorine atom, enhancing electron-withdrawing effects compared to the unsubstituted phenyl group in the target compound.
- Ester Group: The ethyl ester (vs.
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
Structural Differences :
- Functional Group : The methyl ester is reduced to a primary alcohol, eliminating the ester’s electrophilic character.
Physicochemical Properties :
- Hydrogen Bonding: The hydroxyl group participates in stronger intermolecular hydrogen bonds (O—H⋯O/N) compared to the ester carbonyl, leading to higher melting points and reduced solubility in nonpolar solvents .
- Crystal Packing: Dihedral angles between the quinoline, cyclopropyl, and fluorophenyl rings vary (25.9–76.2°), influencing molecular conformation and material properties .
Methyl Esters of Diterpenoid Acids (e.g., Sandaracopimaric Acid Methyl Ester)
Structural Contrasts :
- Core Structure: Diterpenoid esters feature fused terpene skeletons, whereas the target compound has a planar quinoline backbone.
Functional Roles :
- Natural methyl esters (e.g., communic acid methyl esters) often serve as biosynthetic intermediates or defense compounds in plants, contrasting with synthetic quinoline esters, which are tailored for pharmaceutical or optoelectronic applications .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The methyl ester group in the target compound allows straightforward reduction to alcohols or transesterification to ethyl analogs, enabling modular drug design .
- Crystallographic Trends : Smaller ester groups (methyl vs. ethyl) improve crystal packing efficiency, as seen in lower dihedral angle variations and denser molecular arrangements .
- Biological Relevance: Fluorinated analogs exhibit improved bioavailability and target affinity, making them superior candidates for kinase inhibitors or antimicrobial agents compared to non-fluorinated derivatives .
Biological Activity
Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate is a compound belonging to the quinoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects. This article presents a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.
Structural Characteristics
The structure of this compound features a quinoline ring system with a cyclopropyl group and a phenyl moiety. These structural components are crucial for its biological activity, as they influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Key Findings:
- Cell Line Testing : The compound demonstrated potent activity against the COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer) cell lines. The IC50 values were reported as follows:
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with the colchicine-binding pocket of tubulin, leading to cell cycle arrest and apoptosis in treated cells. This mechanism is consistent with other quinolone derivatives that target microtubule dynamics .
- Structure-Activity Relationship (SAR) : Modifications to the phenyl group significantly affect the anticancer potency of quinoline derivatives. The presence of electron-donating groups enhances activity, while electron-withdrawing groups diminish it .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens.
Research Insights:
- In Vitro Studies : The compound showed effectiveness against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus epidermidis .
- Comparative Efficacy : In comparative studies with other quinoline derivatives, this compound exhibited higher antimicrobial efficacy than several related compounds .
Antiparasitic Activity
The potential of this compound as an antiparasitic agent has also been explored.
Findings:
- Leishmaniasis : The compound demonstrated significant activity against Leishmania donovani amastigotes, inhibiting their growth effectively at micromolar concentrations .
- Mechanism : The antiparasitic action is believed to involve interference with the parasite's oxidative stress defense mechanisms, promoting apoptosis in infected macrophages .
Data Summary
| Biological Activity | Cell Line/Pathogen | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | COLO205 | 0.32 µM | Tubulin binding |
| H460 | 0.89 µM | Apoptosis induction | |
| Antimicrobial | S. epidermidis | - | Cell wall disruption |
| Antiparasitic | L. donovani | - | Oxidative stress interference |
Case Studies
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Case Study on Anticancer Efficacy :
A study evaluated various quinolone derivatives, including this compound, revealing its superior potency in inhibiting cancer cell proliferation compared to traditional chemotherapeutics . -
Case Study on Antimicrobial Properties :
In a comparative analysis of several quinoline derivatives, this compound was found to be effective against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate, and how can reaction conditions be optimized?
A common approach involves multi-step synthesis starting with substituted benzophenones and cyclopropane-containing precursors. For example, ethyl 4-chloroacetoacetate can react with 2-aminobenzophenone derivatives in the presence of ceric ammonium nitrate (CAN) as a catalyst, followed by cyclopropane introduction via nucleophilic substitution or cycloaddition. Reaction optimization includes solvent selection (e.g., methanol or acetonitrile), temperature control (room temperature to reflux), and stoichiometric adjustments of reagents like K₂CO₃ for deprotonation. Post-synthesis purification via silica gel chromatography (petroleum ether/EtOAc gradients) and recrystallization (ethanol or ethyl acetate) is critical .
Q. How can researchers purify and validate the compound’s chemical identity?
Purification typically employs column chromatography (silica gel, eluent ratios tailored to polarity) followed by recrystallization. Validation requires a combination of analytical techniques:
Q. What safety protocols are essential for handling this compound in the lab?
While specific toxicity data may be limited, general precautions include:
- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Working in a fume hood to prevent inhalation of dust or vapors.
- Storing the compound in a sealed, dry container away from ignition sources.
- Disposing of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can structural ambiguities in the crystal lattice of this compound be resolved?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, employing constraints for disordered cyclopropane or phenyl groups. For visualization, ORTEP-3 (with thermal ellipsoids) helps interpret anisotropic displacement parameters. If twinning occurs, SHELXD or SHELXE can assist in phase determination .
Q. What hydrogen bonding patterns are observed in its crystalline form, and how do they influence packing?
Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Computational tools like Mercury (CCDC) map donor-acceptor distances and angles. For example, ester carbonyl groups may form C=O⋯H-N interactions with adjacent amines, stabilizing layered packing .
Q. What mechanistic insights explain the regioselectivity of cyclopropane introduction during synthesis?
Density Functional Theory (DFT) calculations can model transition states to predict preferential attack at the quinoline C2 position. Experimental probes include isotopic labeling (e.g., ¹³C in cyclopropane) to track bond formation. Steric effects from the phenyl group at C4 often direct cyclopropane addition to C2 .
Q. How can structure-activity relationships (SAR) guide derivative design for biological applications?
Systematic modifications (e.g., replacing the cyclopropane with other strained rings or varying ester groups) are analyzed via:
Q. What strategies mitigate side reactions during ester hydrolysis to the free carboxylic acid?
Controlled hydrolysis using KOH in ethanol/water (80%) under reflux minimizes decarboxylation. Monitoring via TLC (silica gel, UV detection) ensures reaction termination at the acid stage. Acidic workup (HCl) precipitates the product, avoiding over-hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
